molecular formula C16H17N3O B5767159 N-(3-methoxybenzyl)-1-methyl-1H-benzimidazol-2-amine

N-(3-methoxybenzyl)-1-methyl-1H-benzimidazol-2-amine

Cat. No. B5767159
M. Wt: 267.33 g/mol
InChI Key: KXIBYJTZORXMHX-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-1-methyl-1H-benzimidazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a benzimidazole derivative that has been synthesized using various methods and has shown promising results in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-1-methyl-1H-benzimidazol-2-amine is not fully understood. However, it has been proposed that the compound exerts its effects by targeting various cellular pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It has also been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory processes.
Biochemical and Physiological Effects:
N-(3-methoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to have antioxidant and anti-microbial properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-methoxybenzyl)-1-methyl-1H-benzimidazol-2-amine is its potential therapeutic applications in various diseases. It has also been shown to have low toxicity and good bioavailability, which makes it a potential candidate for drug development. However, one of the limitations of using this compound in lab experiments is its high cost and limited availability.

Future Directions

There are several future directions for the research on N-(3-methoxybenzyl)-1-methyl-1H-benzimidazol-2-amine. One of the major areas of research is the development of novel derivatives with improved therapeutic properties. Additionally, further studies are needed to understand the mechanism of action of the compound and its effects on various cellular pathways. Furthermore, studies are needed to investigate the potential use of the compound in combination with other drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(3-methoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been reported using various methods. One of the most commonly used methods involves the reaction of 3-methoxybenzylamine with 1-methyl-1H-benzimidazole-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane or dimethylformamide (DMF) to yield the desired product.

Scientific Research Applications

N-(3-methoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer therapy, where it has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been studied for its anti-inflammatory, antioxidant, and anti-microbial properties, which make it a potential candidate for the treatment of various inflammatory and infectious diseases.

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-methylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-19-15-9-4-3-8-14(15)18-16(19)17-11-12-6-5-7-13(10-12)20-2/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIBYJTZORXMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxybenzyl)-1-methyl-1H-benzimidazol-2-amine

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